molecular formula C23H19NO5 B613455 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid CAS No. 182883-41-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B613455
CAS No.: 182883-41-6
M. Wt: 389.4
InChI Key: QBYSEGZHOGZXFO-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

FMOC-L-4-HYDROXYPHENYLGLYCINE is a derivative of arylglycine, a family of non-canonical amino acids . It is used in peptide synthesis, particularly in the family of non-ribosomal peptides . The primary targets of this compound are the amino acids in peptides and proteins that it helps to modify .

Mode of Action

The FMOC group in FMOC-L-4-HYDROXYPHENYLGLYCINE is a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound plays a crucial role in the chemical synthesis of peptides . It allows for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

FMOC-L-4-HYDROXYPHENYLGLYCINE is involved in the biosynthesis of bioactive molecules in vivo . It is incorporated and regularly modified by non-ribosomal peptide synthetases (NRPS) to increase both amino acid and structural diversities . The timing of the amino acid modifications is always critical to understanding the biosynthesis of the bioactive molecules .

Pharmacokinetics

It is known that non-natural amino acids like fmoc-l-4-hydroxyphenylglycine are regularly used in drug discovery, benefiting from the extraordinary development of solid-phase peptide synthesis (spps) . They are used to modulate the structure–activity relationship (SAR) and the pharmacokinetic and dynamic (PKPD) of a defined peptide drug .

Result of Action

The result of FMOC-L-4-HYDROXYPHENYLGLYCINE’s action is the formation of peptides with increased structural diversity . This diversity is beneficial for research in the post-genomic world . The compound’s action leads to the creation of peptides that can be used in various pharmaceutical applications .

Action Environment

The action of FMOC-L-4-HYDROXYPHENYLGLYCINE is influenced by the conditions under which peptide synthesis occurs . For instance, the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization . Racemization can be reduced to a negligible level if specific conditions are employed during this step . Furthermore, resin-bound peptides are remarkably resistant against epimerization during extended incubation under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the acetic acid derivative: The protected amino compound is then reacted with 4-hydroxyphenylacetic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fl

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSEGZHOGZXFO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718697
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182883-41-6
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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